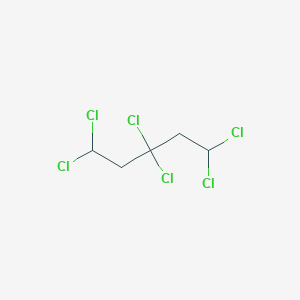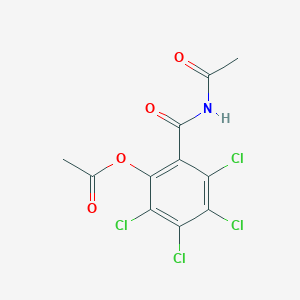![molecular formula C17H13BO2 B14596109 2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine CAS No. 59648-24-7](/img/structure/B14596109.png)
2-Phenyl-2H,4H-naphtho[1,2-D][1,3,2]dioxaborinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine is a complex organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by its unique structure, which includes a naphthalene ring fused with a dioxaborinine moiety. The presence of boron in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine typically involves the reaction of naphthalene derivatives with boronic acids or boron reagents. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boronic acids under mild conditions .
Industrial Production Methods
Industrial production of 2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, hydroxy compounds, and quinone derivatives .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine involves its interaction with various molecular targets. The boron atom in its structure can form stable complexes with nucleophiles, which can modulate the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Naphthoflavone: A flavonoid with a similar naphthalene structure but different functional groups.
Naphtho[1,2-e][1,3]oxazine: Another naphthalene derivative with potential anti-inflammatory properties.
Uniqueness
2-Phenyl-4H-naphtho[1,2-d][1,3,2]dioxaborinine is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with nucleophiles sets it apart from other naphthalene derivatives .
Eigenschaften
CAS-Nummer |
59648-24-7 |
|---|---|
Molekularformel |
C17H13BO2 |
Molekulargewicht |
260.1 g/mol |
IUPAC-Name |
2-phenyl-4H-benzo[h][1,3,2]benzodioxaborinine |
InChI |
InChI=1S/C17H13BO2/c1-2-7-15(8-3-1)18-19-12-14-11-10-13-6-4-5-9-16(13)17(14)20-18/h1-11H,12H2 |
InChI-Schlüssel |
HGGSNIWZWMZXEQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC2=C(O1)C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-](/img/structure/B14596034.png)
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)
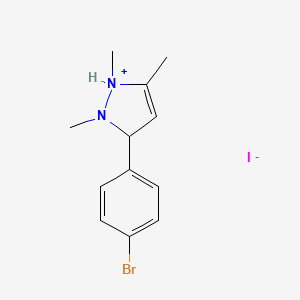

![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)
![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)


![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)
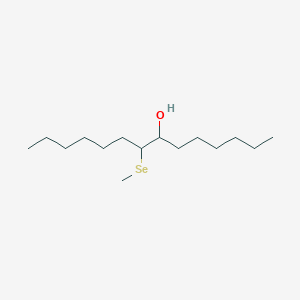
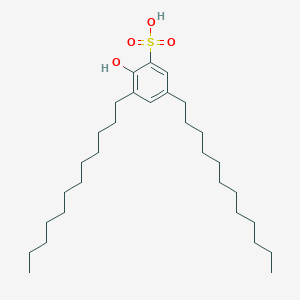
![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)
